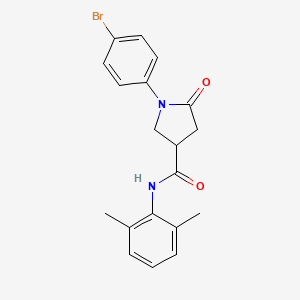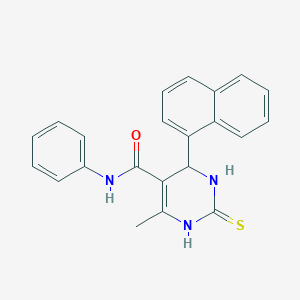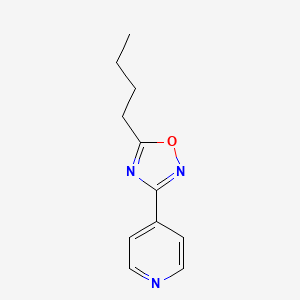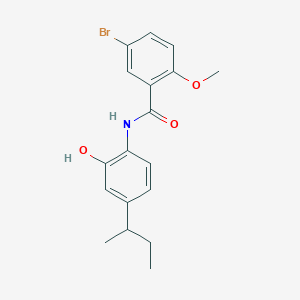
1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" belongs to a class of organic compounds known for their complex molecular architecture, which includes bromophenyl and dimethylphenyl groups attached to a pyrrolidinecarboxamide core. Such structures are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex molecules like "1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" typically involves multi-step organic reactions, starting from simpler precursors. For example, the synthesis of related compounds often employs cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach aryl groups to the core structure or cyclization reactions to form the pyrrolidine ring (Gad-Elkareem et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds like "1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" can be analyzed using techniques such as X-ray crystallography, revealing details about their conformation, bonding, and intermolecular interactions. Studies on related compounds highlight the importance of intramolecular hydrogen bonding and π-π interactions in determining the molecular conformation and stability (Quiroga et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" can be influenced by the presence of the bromophenyl and dimethylphenyl groups, which may undergo various substitution reactions. The compound's properties, such as solubility and thermal stability, would be significantly affected by the nature of these substituents and the core pyrrolidinecarboxamide structure (Saeed et al., 2020).
Physical Properties Analysis
Physical properties, including melting point, boiling point, and solubility, are crucial for understanding the behavior of chemical compounds in different environments. These properties can be predicted based on the molecular structure and have been studied extensively for compounds with similar structures (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are determined by the functional groups present in the molecule. For example, the pyrrolidinecarboxamide moiety might impart specific reactivity patterns that could be exploited in synthetic applications or biological activity studies (Zhang et al., 2009).
properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-4-3-5-13(2)18(12)21-19(24)14-10-17(23)22(11-14)16-8-6-15(20)7-9-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRFZLAZPYJMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387467 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
6214-14-8 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)



![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B5209061.png)

![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)